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Compound of Interest

Compound Name: FL104

Cat. No.: B15603790 Get Quote

A comprehensive search for the compound designated "FL104" has yielded no publicly

available data corresponding to a specific chemical entity under this name. The designation

"FL" followed by a number appears to be an internal project code used by the venture capital

firm Flagship Pioneering for its various biotech ventures. While information on entities such as

"FL103" and "FL114" exists, "FL104" remains undocumented in scientific literature, patent

databases, or clinical trial registries.

It is highly probable that the query for "FL104" stems from a misunderstanding or a

typographical error, and may be referring to one of two other investigational anticancer agents

with similar numerical designations: PR-104 or DRP-104. Both are prodrugs with distinct

mechanisms of action that have been evaluated in preclinical and clinical settings. This guide

will provide an in-depth technical overview of both PR-104 and DRP-104 to address the

potential confusion and provide relevant scientific information.

PR-104: A Hypoxia-Activated DNA-Alkylating Agent
PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted in vivo to the active

prodrug PR-104A. The defining characteristic of PR-104A is its selective activation under

hypoxic conditions, a common feature of the tumor microenvironment.

Mechanism of Action
The antitumor activity of PR-104 is contingent on the low-oxygen environment characteristic of

solid tumors. The process unfolds through a series of reductive steps:
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Systemic Conversion: Following administration, the phosphate ester pre-prodrug PR-104 is

rapidly dephosphorylated by ubiquitous alkaline phosphatases in the plasma to form the

active prodrug, PR-104A.

Hypoxic Reduction: In the low-oxygen environment of tumors, PR-104A undergoes a one-

electron reduction, primarily by NADPH:cytochrome P450 oxidoreductase, to form the

corresponding hydroxylamine metabolite, PR-104H.

DNA Alkylation: PR-104H is a potent alkylating agent that forms interstrand DNA cross-links,

leading to cell cycle arrest and apoptosis.

Under normal oxygen conditions (normoxia), PR-104H is rapidly oxidized back to PR-104A,

thus sparing healthy tissues from significant toxicity.
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Quantitative Data
Parameter Value Cell Line(s) Conditions Reference

Hypoxic

Cytotoxicity Ratio

(HCR)

10 - 100 fold

increase

10 human tumor

cell lines

Hypoxia vs.

Normoxia
[1]

PR-104A IC50

(Hypoxia)
~0.2 µM SiHa 4h exposure [1]

PR-104A IC50

(Normoxia)
~20 µM SiHa 4h exposure [1]

Experimental Protocols
In Vitro Cytotoxicity Assay:

Cell Lines: A panel of 10 human tumor cell lines was used.

Drug Exposure: Cells were exposed to varying concentrations of PR-104A for 4 hours under

either normoxic (21% O2) or hypoxic ( < 0.1% O2) conditions.

Endpoint: Cell survival was assessed using a clonogenic assay 5-10 days post-treatment.

The IC50 values were calculated as the drug concentration required to inhibit cell survival by

50%.

DNA Damage Assessment (Comet Assay):

Cell Line: SiHa cells.

Treatment: Cells were treated with PR-104A under hypoxic conditions.

Methodology: The alkaline comet assay was used to detect DNA strand breaks and cross-

links. Cells were embedded in agarose on a microscope slide, lysed, and subjected to

electrophoresis. The extent of DNA migration ("comet tail") is indicative of DNA damage.
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DRP-104: A Tumor-Targeted Glutamine Antagonist
Prodrug
DRP-104 is a prodrug of the broad-spectrum glutamine antagonist 6-diazo-5-oxo-L-norleucine

(DON). DON demonstrated promising antitumor activity in early clinical trials, but its

development was halted due to severe gastrointestinal toxicity. DRP-104 was designed to

overcome this limitation by selectively delivering DON to the tumor microenvironment.

Mechanism of Action
DRP-104 leverages differences in enzyme expression between tumor and healthy tissues to

achieve targeted activation.
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Tumor-Selective Activation: DRP-104 is designed to be preferentially cleaved into the active

drug, DON, within the tumor microenvironment by specific enzymes that are overexpressed

in cancer cells.

Bioinactivation in Healthy Tissues: In contrast, in healthy tissues, particularly the

gastrointestinal tract, DRP-104 is metabolized by different enzymes into an inert form,

thereby mitigating the dose-limiting toxicities associated with DON.
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Glutamine Antagonism: Once released, DON acts as a broad-spectrum inhibitor of

glutamine-utilizing enzymes, disrupting numerous metabolic pathways crucial for cancer cell

proliferation, including nucleotide and amino acid synthesis.

Quantitative Data
Parameter Value Model Conditions Reference

DON Exposure

(Tumor vs. GI)

11-fold greater in

tumor

Xenograft

models

Following DRP-

104

administration

Efficacy
Complete tumor

regression

Syngeneic

mouse models
Monotherapy

Immune

Response

CD8+ T cell-

dependent
In vivo studies

DRP-104

treatment

Experimental Protocols
Drug Distribution Studies:

Model: Tumor-bearing mice.

Methodology: Following administration of DRP-104, tumor and gastrointestinal tissues were

harvested at various time points. The concentrations of DRP-104 and DON in the tissues

were quantified using liquid chromatography-mass spectrometry (LC-MS).

In Vivo Efficacy Studies:

Model: Syngeneic mouse models of cancer.

Treatment: Mice were treated with DRP-104, DON, or a vehicle control.

Endpoint: Tumor growth was monitored over time. Complete tumor regression was defined

as the disappearance of a palpable tumor.

In conclusion, while "FL104" does not correspond to a known compound, the similar

designations of PR-104 and DRP-104 point to two distinct and innovative approaches in cancer
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therapy. PR-104 exploits the hypoxic nature of tumors for targeted DNA damage, while DRP-

104 utilizes enzymatic differences to achieve tumor-selective metabolic inhibition. Further

clarification of the intended compound of interest is necessary for a more targeted and in-depth

analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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